molecular formula C13H8F3NO3 B2951278 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid CAS No. 1512289-45-0

3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid

Cat. No.: B2951278
CAS No.: 1512289-45-0
M. Wt: 283.206
InChI Key: ZPUVCRJUNOOYTD-UHFFFAOYSA-N
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Description

3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid is an organic compound that belongs to the class of aromatic heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety through an ether linkage. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)pyridine. This can be achieved through various methods, including the trifluoromethylation of pyridine derivatives.

    Ether Formation: The next step involves the reaction of 4-(trifluoromethyl)pyridine with a suitable phenol derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Benzoic Acid Introduction: Finally, the benzoic acid moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding alcohols or amines.

    Substitution: The trifluoromethyl group and the ether linkage can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid is unique due to its specific combination of a trifluoromethyl-pyridine structure with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-4-5-17-11(7-9)20-10-3-1-2-8(6-10)12(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUVCRJUNOOYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512289-45-0
Record name 3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
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